

Enantioselective Targeting of Mutant EGFR: A Comparative Analysis of PF-06459988

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Compound of Interest		
Compound Name:	(3S,4S)-PF-06459988	
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In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors is paramount for maximizing efficacy while minimizing off-target effects. This guide provides a comparative analysis of the enantioselectivity of PF-06459988, a third-generation irreversible epidermal growth factor receptor (EGFR) inhibitor, in kinase binding assays. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its performance against its less active enantiomer and other relevant inhibitors, supported by experimental data and detailed protocols.

PF-06459988 is a potent and selective inhibitor of mutant EGFR, particularly the T790M resistance mutation that often arises in non-small cell lung cancer (NSCLC) following treatment with first-generation EGFR inhibitors. Its chemical structure incorporates a specific stereochemistry that is crucial for its high-affinity binding and inhibitory activity.

Enantioselectivity of PF-06459988

PF-06459988 is the (3R,4R)-enantiomer of the molecule. Experimental data demonstrates a significant difference in inhibitory activity between PF-06459988 and its (3S,4S)-enantiomer, highlighting the critical role of stereochemistry in its mechanism of action. The (3S,4S)-enantiomer is reported to be the less active form of the molecule.

Comparative Inhibitory Activity



The following table summarizes the inhibitory activity (IC50) of PF-06459988 and its enantiomer against various EGFR genotypes.

Compound	Target Kinase	IC50 (nM)
PF-06459988 ((3R,4R)- enantiomer)	EGFR (L858R/T790M)	13
EGFR (Del/T790M)	7	
EGFR (L858R)	21	
EGFR (Del)	140	
EGFR (WT)	5100	_
(3S,4S)-PF-06459988	EGFR (T790M mutant)	Less Active

Data compiled from publicly available sources. "Less Active" indicates that while specific IC50 values for the (3S,4S)-enantiomer are not detailed in the readily available literature, it is explicitly identified as the less potent stereoisomer.

Comparison with Alternative EGFR Inhibitors

To provide a broader context, the following table compares the in vitro potency of PF-06459988 with other third-generation EGFR inhibitors against the key T790M mutant.

Inhibitor	EGFR (L858R/T790M) IC50 (nM)	EGFR (WT) IC50 (nM)	Selectivity Ratio (WT/mutant)
PF-06459988	13	5100	~392
Osimertinib (AZD9291)	~15	~140	~9.3
Rociletinib (CO-1686)	~25	~480	~19.2

IC50 values are approximate and can vary based on assay conditions. The data is intended for comparative purposes.



Experimental Protocols

The determination of kinase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like PF-06459988. Below is a generalized protocol for a typical in vitro kinase binding assay.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant EGFR kinases.

Materials:

- Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M, Del, Del/T790M)
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Test compounds (e.g., PF-06459988, (3S,4S)-PF-06459988) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
- Radiolabeled [y-33P]ATP or fluorescently labeled ATP analog
- Filter plates or beads for capturing the phosphorylated substrate
- Scintillation counter or fluorescence reader

Procedure:

- Prepare a reaction mixture containing the assay buffer, the specific EGFR kinase enzyme, and the peptide substrate.
- Serially dilute the test compounds in DMSO and add them to the reaction mixture. A DMSOonly control is included to determine 100% kinase activity.

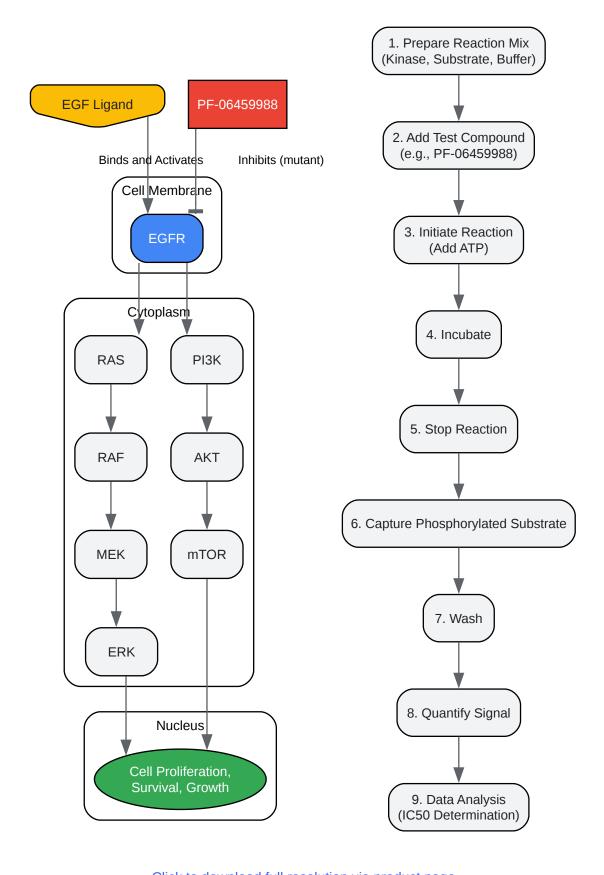


- Initiate the kinase reaction by adding ATP (containing a tracer amount of [y-33P]ATP or a fluorescent analog).
- Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Transfer the reaction mixture to a filter plate or add capture beads to bind the phosphorylated substrate.
- Wash the filter plate or beads to remove unincorporated ATP.
- Quantify the amount of incorporated phosphate using a scintillation counter or a fluorescence reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and the general workflow of a kinase inhibition assay.





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